

A Comparative Guide to Analytical Methods for Carbon Disulfide Quantification

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Compound of Interest

Compound Name: Carbon disulfide

Cat. No.: B031411

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This guide provides a detailed comparison of validated analytical methods for the quantification of **carbon disulfide** (CS₂), a crucial aspect of environmental monitoring, occupational safety, and pharmaceutical quality control. The following sections present a comparative summary of key performance indicators, detailed experimental protocols for three prominent methods, and workflow diagrams to aid in methodological understanding. This document is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate analytical technique for their specific needs.

Data Presentation: A Comparative Summary of Analytical Methods

The performance of three distinct analytical methods for **carbon disulfide** quantification is summarized in the table below. These methods include a traditional solvent extraction gas chromatography approach (NIOSH 1600), a modern thermal desorption gas chromatography technique (TD-GC-MS), and a specialized high-performance liquid chromatography method.

Parameter	NIOSH 1600 (GC-FPD)	Thermal Desorption (TD) GC-MS	RP-HPLC with UV Detection
Principle	Solvent extraction followed by Gas Chromatography with Flame Photometric Detection	Thermal desorption of sorbent tubes followed by Gas Chromatography-Mass Spectrometry	Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet Detection
Matrix	Workplace Air	Ambient/Workplace Air	Pharmaceutical Formulations (e.g., Omeprazole Magnesium)
Linearity	Not explicitly stated, but calibration with at least six working standards is required.	Good linearity ($r^2 > 0.99$) is generally reported for VOCs with this method.[1]	Correlation Coefficient > 0.99 [2]
Accuracy	$\pm 12.9\%$ [3]	High recovery (typically $>90\%$) is a known advantage of thermal desorption.[1]	90% - 110% Recovery[2]
Precision	Overall Precision (SrT): 0.059[3]	Not specified for CS ₂ , but generally offers good repetitivity.[1]	%RSD: 3.50%[2]
Limit of Detection (LOD)	0.02 mg per sample[4]	0.3 µg (0.02 ppbV for a 5L sample) (as per EPA TO-17)[5]	3.03 µg/mL[2]
Limit of Quantification (LOQ)	Not explicitly stated in the provided documentation.	Not specified for CS ₂ , but generally lower than solvent extraction methods.[1]	6.07 ppm[2]
Key Advantages	Well-established, validated method with a long history of use.	High sensitivity, no solvent use, analysis	High specificity for complex matrices like

		of the entire sample. [1][6]	pharmaceutical products.
Key Disadvantages	Use of hazardous solvent (toluene), potential for sample loss during preparation, less sensitive than TD-GC-MS.[4]	Requires specialized thermal desorption equipment.	Limited applicability, primarily developed for specific pharmaceutical impurity analysis.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

NIOSH 1600: Solvent Desorption GC-FPD

This method is a widely recognized standard for the determination of **carbon disulfide** in workplace air.[4]

1.1. Sample Collection:

- A calibrated personal sampling pump is used to draw a known volume of air (typically 2 to 25 liters) through a solid sorbent tube containing activated coconut shell charcoal (100 mg/50 mg sections).[7]
- A drying tube containing anhydrous sodium sulfate precedes the charcoal tube to remove humidity.[4]
- The sampling flow rate is maintained between 0.01 and 0.2 L/min.[7]

1.2. Sample Preparation:

- The front and back sections of the charcoal tube are transferred to separate vials.
- 1.0 mL of toluene is added to each vial to desorb the **carbon disulfide**.
- The vials are allowed to stand for 30 minutes with occasional agitation.

1.3. Instrumental Analysis:

- Instrument: Gas chromatograph equipped with a flame photometric detector (FPD) in the sulfur mode.
- Column: Glass, 2 m x 6-mm OD, 5% OV-17 on 80/100 mesh GasChrom Q or equivalent.[3]
- Carrier Gas: Nitrogen or Helium at 20 mL/min.[3]
- Temperatures:
 - Injector: 150 °C[3]
 - Column: 30 °C[3]
 - Detector: 145 °C[3]
- Injection Volume: 5 µL.[3]

1.4. Calibration and Quantification:

- A calibration curve is prepared using at least six standards of **carbon disulfide** in toluene.
- The peak areas of the samples are compared to the calibration curve to determine the mass of **carbon disulfide**.
- The concentration in air is calculated based on the mass found and the volume of air sampled.

Thermal Desorption (TD) GC-MS (Based on EPA TO-17 Principles)

This method offers enhanced sensitivity for the analysis of volatile organic compounds, including **carbon disulfide**, in ambient air.[5][8]

2.1. Sample Collection:

- A calibrated sampling pump is used to draw a known volume of air through a sorbent tube packed with a suitable sorbent material (e.g., multi-bed sorbents).[7]
- The choice of sorbent depends on the target analytes.

2.2. Sample Preparation (Automated):

- The sorbent tube is placed in an automated thermal desorber.
- A dry purge with an inert gas is performed to remove moisture.

2.3. Instrumental Analysis:

- Instrument: Thermal desorber coupled to a gas chromatograph-mass spectrometer (GC-MS).
- Desorption: The sample tube is heated to desorb the analytes, which are then transferred to a cold trap to focus them into a narrow band.
- Secondary Desorption: The cold trap is rapidly heated to inject the analytes into the GC column.
- GC Column: A capillary column suitable for VOC analysis (e.g., DB-1, 30 m x 0.25 mm ID, 1.0- μ m film).[7]
- Carrier Gas: Helium.
- MS Detector: Operated in scan or selected ion monitoring (SIM) mode for identification and quantification.

2.4. Calibration and Quantification:

- Calibration is performed by analyzing sorbent tubes spiked with known amounts of **carbon disulfide** standards.
- Quantification is based on the integrated peak area of a characteristic ion of **carbon disulfide**.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method has been validated for the specific determination of **carbon disulfide** as an impurity in omeprazole magnesium pharmaceutical samples.[\[2\]](#)

3.1. Sample Preparation:

- A known amount of the omeprazole magnesium sample is dissolved in a suitable diluent (acetonitrile).
- The solution is filtered prior to injection.

3.2. Instrumental Analysis:

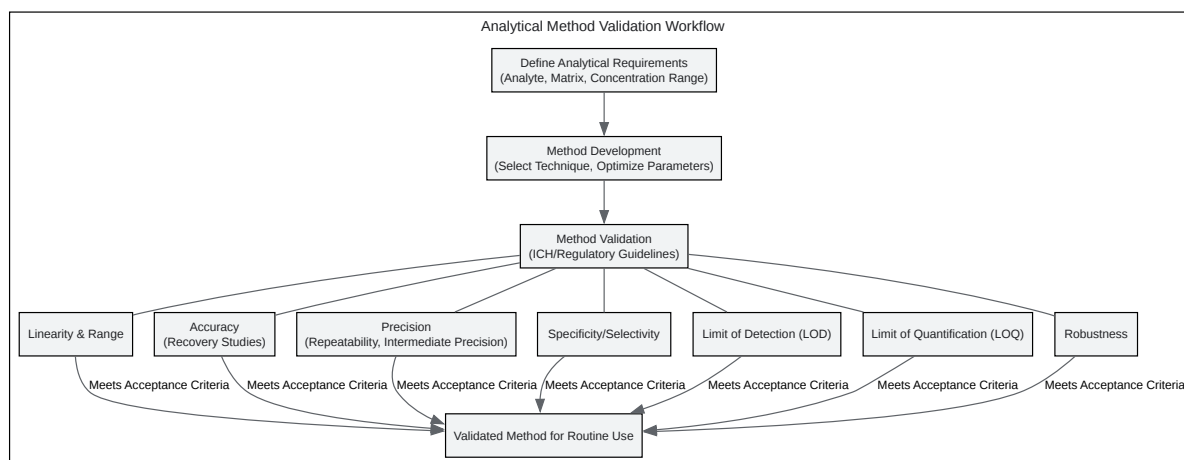
- Instrument: High-performance liquid chromatograph with a UV detector.
- Column: Inert Sustain swift C18 (250x4.6mm, 5µm).[\[2\]](#)
- Mobile Phase: Isocratic mixture of water and acetonitrile (70:30 v/v).[\[2\]](#)
- Flow Rate: 0.8 mL/min.[\[2\]](#)
- Column Temperature: 40°C.[\[2\]](#)
- Detection Wavelength: 206 nm.[\[2\]](#)
- Injection Volume: 20 µL.[\[2\]](#)

3.3. Calibration and Quantification:

- A calibration curve is constructed by injecting standard solutions of **carbon disulfide** of known concentrations.
- The peak area of **carbon disulfide** in the sample chromatogram is used to quantify its concentration based on the calibration curve.

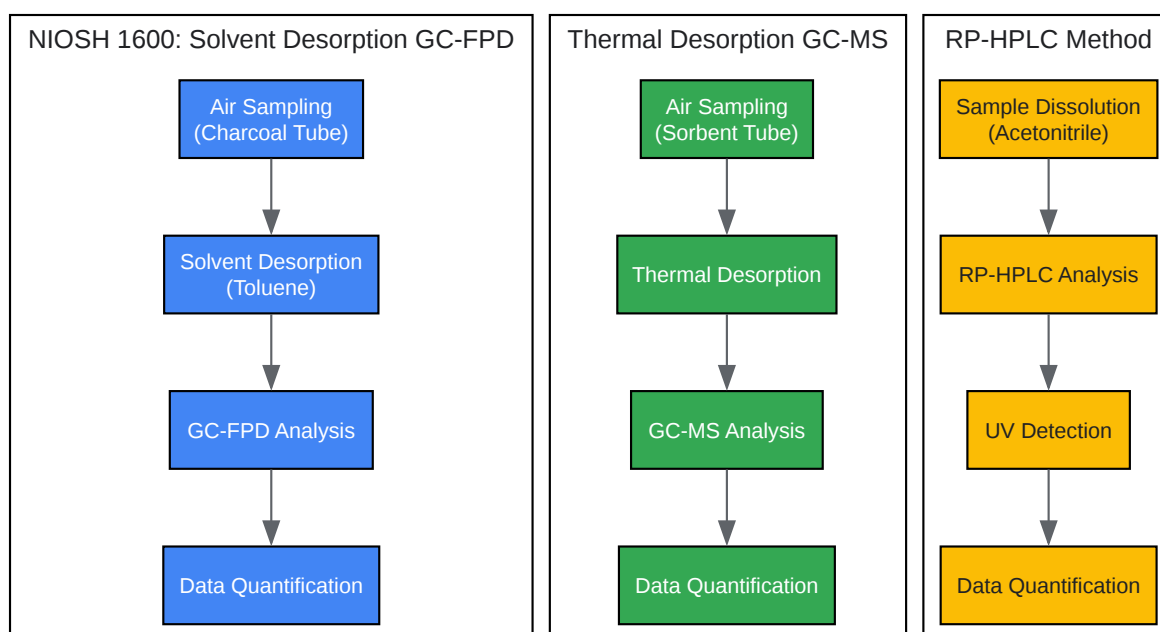
Visualizations

The following diagrams illustrate the general workflows for the analytical method validation and the specific experimental procedures described above.



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Caption: General workflow for the validation of an analytical method.



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Caption: Experimental workflows for **carbon disulfide** quantification methods.

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